molecular formula C10H5F3N4 B2890414 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 320421-82-7

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2890414
CAS No.: 320421-82-7
M. Wt: 238.173
InChI Key: NXIQNFOOOCYURL-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are prevalent in both natural and synthetic molecules and find use as drugs, insecticides, and synthetic materials .


Synthesis Analysis

The synthesis of 5-Trifluoromethyl 1,2,4-Triazoles can be achieved via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This process utilizes 2,2,2-trifluoroacetaldehyde O - (aryl)oxime as the precursor of trifluoroacetonitrile .

Scientific Research Applications

Synthesis and Transformations

Research has shown that 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives can be synthesized through different chemical reactions, highlighting their versatility in organic synthesis. For instance, Wentrup (1978) discussed the formation of [1,2,3]triazoloazines through thermolysis of 5-azinyltetrazoles, indicating a method for generating quinazoline derivatives in specific conditions (C. Wentrup, 1978). Furthermore, Chernyshev et al. (2014) explored the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides to produce amides, showcasing a pathway to novel heterocycles (V. M. Chernyshev et al., 2014).

Photophysical Properties

The study of photophysical properties of quinazoline derivatives reveals their potential in materials science, particularly in the development of fluorescent materials. Kopotilova et al. (2023) designed and synthesized amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, investigating their UV/Vis and photoluminescent properties. These compounds exhibited a broad range of emission wavelengths and high fluorescent quantum yields, suggesting their application in fluorescent materials and sensors (A. E. Kopotilova et al., 2023).

Properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQNFOOOCYURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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